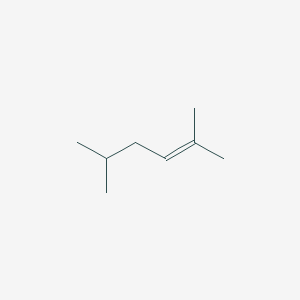

2,5-Dimethyl-2-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZIUYUUQFYZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871025 | |

| Record name | 2,5-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-78-2, 18923-87-0 | |

| Record name | 2-Hexene, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYL-2-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexene, 2,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-2-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X0D0DC5MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,5-Dimethyl-2-hexene. It is an unsaturated hydrocarbon with the chemical formula C8H16. This document consolidates key data including its physicochemical characteristics, spectroscopic information, synthesis methodologies, and safety protocols. The information is presented to support its application in organic synthesis and as a reference for further research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. It is classified as a branched alkene and is flammable.[1] Key quantitative properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H16 | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [2][4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.72 g/cm³ | [2][3][5] |

| Boiling Point | 113 °C | [2][5] |

| Melting Point | -103.01 °C (estimate) | [2][5] |

| Flash Point | 11 °C | [2][5] |

| Refractive Index | 1.4130 - 1.4160 | [2][3][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3404-78-2 | [2] |

| IUPAC Name | 2,5-dimethylhex-2-ene | [4] |

| SMILES | CC(=CCC(C)C)C | [1] |

| InChI | InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | [1] |

Synthesis Protocol: Dimerization of Isobutene

A primary method for the synthesis of this compound, along with its isomers, is the dimerization of isobutene.[6] Research has shown that this reaction can be effectively carried out using a fixed-bed flow reactor with hydrogen sulfide (B99878) (H2S) co-feeding.[6][7] The H2S acts as a radical initiator, activating the terminal carbon of isobutene.[8]

Experimental Conditions:

-

Reactants: Isobutene and Hydrogen Sulfide (H2S)

-

Optimal Molar Ratio (isobutene/H2S): 2/1[7]

-

Optimal Temperature: 375 °C[7]

-

Pressure: 1.0 to 3.0 atm[7]

-

Apparatus: Fixed-bed flow reactor

Methodology:

-

A continuous flow of isobutene and hydrogen sulfide gas at a molar ratio of 2:1 is introduced into a fixed-bed flow reactor.

-

The reactor is maintained at a constant temperature of 375 °C and a pressure between 1.0 and 3.0 atm.[7]

-

The gaseous product stream is cooled to condense the liquid products, which include 2,5-dimethyl-1-hexene, this compound, and 2,5-dimethylhexane.[6]

-

The liquid product mixture is then collected for purification.

-

Purification: The collected liquid can be purified using fractional distillation to separate the different isomers and unreacted starting materials based on their boiling points.

Note: This is a representative protocol based on published research. Laboratory-scale synthesis may require adjustments to the setup and safety precautions for handling flammable and toxic gases.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Data is available in public databases.

-

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule.[9][10] Spectral data can be found in resources such as SpectraBase.[9][10]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands for C-H bonds in alkanes and the C=C double bond in alkenes. The NIST Chemistry WebBook contains gas-phase IR spectral data for this compound.[11]

Mass Spectrometry (MS):

Electron ionization mass spectrometry of this compound results in a molecular ion peak and a characteristic fragmentation pattern that can be used for its identification. The NIST Chemistry WebBook provides the mass spectrum for this compound.[4]

Reactivity and Chemical Behavior

As an alkene, this compound undergoes reactions typical of this class of compounds. The presence of the carbon-carbon double bond makes it more reactive than its corresponding alkane.[1] Key reactions include:

-

Addition Reactions: It can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation across the double bond.

-

Polymerization: Like other alkenes, it can serve as a monomer in polymerization reactions.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[4]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]

- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. US4100220A - Dimerization of isobutene - Google Patents [patents.google.com]

Synthesis of 2,5-Dimethyl-2-hexene via Isobutene Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimerization of isobutene serves as a critical industrial process for the production of valuable C8 olefins, which are precursors to fine chemicals, fuel additives, and plasticizers. Among the various dimerization products, 2,5-dimethyl-2-hexene is a significant isomer, particularly as a precursor for the synthesis of 2,5-dimethylhexane (B165582) and other specialty chemicals. This technical guide provides an in-depth overview of the synthesis of this compound from isobutene, focusing on catalytic systems, reaction mechanisms, and experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and critical process pathways are visualized to facilitate a deeper understanding of the underlying principles.

Introduction

Isobutene, a readily available C4 feedstock from fluid catalytic cracking (FCC) units, is a versatile building block in the chemical industry. Its dimerization yields a mixture of C8 isomers, primarily 2,4,4-trimethylpentenes (isooctenes) and the linearly-linked 2,5-dimethylhexenes. While isooctenes are traditionally valued as octane (B31449) boosters for gasoline, the selective synthesis of 2,5-dimethylhexenes has garnered increasing interest due to their utility as precursors for specialty chemicals. This guide focuses on the methodologies for synthesizing this compound, with a particular emphasis on the catalytic processes that favor its formation.

Catalytic Pathways for Isobutene Dimerization

The dimerization of isobutene is predominantly an acid-catalyzed reaction, proceeding through carbocation intermediates.[1][2] However, alternative radical-based mechanisms have also been explored to achieve different product selectivities.

Acid Catalysis

Solid acid catalysts are widely employed for isobutene dimerization due to their ease of separation and regeneration.[3] These include ion-exchange resins, zeolites, sulfated metal oxides, and heteropolyacids.[1] The reaction mechanism over a Brønsted acid site involves the following steps:

-

Protonation: An isobutene molecule is protonated by the acid catalyst to form a stable tertiary butyl carbocation.

-

Electrophilic Attack: The tert-butyl carbocation acts as an electrophile and attacks the double bond of a second isobutene molecule, forming a C8 carbocation.

-

Isomerization: The resulting C8 carbocation can undergo rearrangements, including hydride and methyl shifts, to form more stable carbocation intermediates.

-

Deprotonation: The C8 carbocation loses a proton to regenerate the catalytic site and form a diisobutylene isomer.

The product distribution is highly dependent on the nature of the acid sites (Brønsted vs. Lewis), catalyst structure, and reaction conditions.[1][4] Generally, strong Brønsted acidity favors the formation of highly branched isomers like 2,4,4-trimethylpentenes.

Radical-Mediated Dimerization

A novel approach to favor the formation of linear dimers like 2,5-dimethylhexenes involves a radical-mediated pathway. One such method utilizes hydrogen sulfide (B99878) (H₂S) as a co-feeder.[5][6] In this process, H₂S is thought to generate sulfhydryl (SH•) radicals at elevated temperatures.[7] These radicals can then initiate a reaction sequence that leads to the head-to-head coupling of isobutene molecules, resulting in the formation of 2,5-dimethylhexenes.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from representative studies on the synthesis of 2,5-dimethylhexenes from isobutene dimerization.

| Catalyst System | Temperature (°C) | Pressure (atm) | Isobutene:Co-feeder Molar Ratio | Isobutene Conversion (%) | 2,5-Dimethylhexenes Yield (%) | 2,5-Dimethylhexenes Selectivity (%) | Reference |

| H₂S Co-feeding | 375 | 1.0 - 3.0 | 2:1 (Isobutene:H₂S) | Not explicitly stated | ~4.6 | Not explicitly stated, but 2,5-DMHs are major products | [6] |

| H₂S Co-feeding | 375 | 2.5 | 2:1 (Isobutene:H₂S) | ~15 | 4.1 | 27.8 | [6][8] |

| Bi₂O₃ | 400 | 2.5 | 1:1 (Isobutene:N₂) | Not explicitly stated | 13 | 53 | [7] |

| Nickel Complex | Not specified | Not specified | Not applicable | Not specified | Up to 95 (dimers) | Up to 99 (for 2,5-dimethylhexenes) | [9] |

| Solid Acid (Amberlyst 15) | 50 - 250 | Not specified | 4:1 (Isobutene:Helium) | Varies with temp. | High C8 selectivity | Primarily 2,4,4-trimethylpentenes | [1] |

Experimental Protocols

Synthesis of 2,5-Dimethylhexenes using H₂S Co-feeding

This protocol is based on the work of Watanabe et al.[5][6][7]

Apparatus:

-

A batch-type reactor, typically a stainless-steel tube (e.g., SUS316) with a known volume (e.g., 145 mL).

-

Gas feeding system for isobutene, H₂S, and an inert gas (e.g., N₂).

-

Temperature and pressure controllers.

-

Gas chromatograph (GC) for product analysis.

Procedure:

-

The reactor is purged with an inert gas (e.g., nitrogen) to remove air.

-

A specific molar ratio of isobutene and H₂S (e.g., 2:1) is introduced into the reactor.[6]

-

The total pressure is adjusted to the desired level (e.g., 1.0 to 3.0 atm).[6]

-

The reactor is heated to the reaction temperature (optimal at 375 °C) and maintained for a specific duration.[6]

-

After the reaction, the reactor is cooled, and the gaseous products are collected and analyzed by GC to determine the yield and selectivity of 2,5-dimethyl-1-hexene (B1584997) and this compound.

Dimerization of Isobutene using a Solid Acid Catalyst (General Protocol)

This protocol is a generalized procedure based on studies using catalysts like Amberlyst 15.[1][3]

Apparatus:

-

A fixed-bed continuous flow reactor.

-

A catalyst bed containing the solid acid catalyst (e.g., Amberlyst 15).

-

A feeding system for a mixture of isobutene and an inert gas (e.g., helium).

-

Temperature control for the reactor.

-

A back-pressure regulator to maintain system pressure.

-

A condenser and a gas-liquid separator to collect the products.

-

Gas chromatograph (GC) for analysis of both gas and liquid phases.

Procedure:

-

The solid acid catalyst is packed into the fixed-bed reactor.

-

The catalyst is pre-treated as required (e.g., drying under an inert gas flow at an elevated temperature).

-

A gaseous mixture of isobutene and helium (e.g., 4:1 molar ratio) is fed into the reactor at a specific flow rate.[1]

-

The reaction is carried out over a range of temperatures (e.g., 50–250 °C) to study its effect on conversion and selectivity.[1]

-

The product stream exiting the reactor is cooled, and the liquid products are collected in the separator.

-

Both the gas and liquid phases are analyzed by GC to determine the conversion of isobutene and the selectivity towards different C8 isomers.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Catalytic pathways for isobutene dimerization.

Caption: General experimental workflow for isobutene dimerization.

Conclusion

The synthesis of this compound from isobutene can be achieved through various catalytic routes. While traditional solid acid catalysts are effective for isobutene dimerization, they typically favor the formation of highly branched isomers like 2,4,4-trimethylpentenes.[1] For the selective synthesis of linearly-linked dimers such as 2,5-dimethylhexenes, alternative catalytic systems, including those based on nickel complexes or radical-mediated pathways with H₂S co-feeding, have shown significant promise.[5][9] The choice of catalyst and the optimization of reaction conditions are paramount in directing the selectivity towards the desired 2,5-dimethylhexene isomers. This guide provides a foundational understanding of the key methodologies and serves as a resource for researchers engaged in the synthesis of these valuable chemical intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. Diisobutene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H 2 S co-feeding - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01324C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethyl-2-hexene chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, and synthesis of 2,5-dimethyl-2-hexene. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or a subject of study.

Chemical Structure and Identification

This compound is an eight-carbon branched alkene. Its structure is characterized by a hexene backbone with a double bond located at the second carbon position. Methyl groups are attached to the second and fifth carbon atoms.

CAS Number: 3404-78-2[1]

Molecular Formula: C₈H₁₆[1]

SMILES: CC(=CCC(C)C)C

InChI Key: VFZIUYUUQFYZBR-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 112.22 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.72 g/cm³ |

| Melting Point | -103.01 °C (estimated) |

| Boiling Point | 113 °C |

| Flash Point | 11 °C |

| Refractive Index | 1.4130 - 1.4160 |

Table 2: Spectroscopic Data

| Data Type | Notable Characteristics |

| ¹H NMR | Signals expected for vinyl, allylic, and aliphatic protons. The spectrum would show characteristic shifts for the methyl groups attached to the double bond and the isopropyl group. |

| ¹³C NMR | Peaks corresponding to sp² hybridized carbons of the double bond (in the 115-140 ppm range) and sp³ hybridized carbons of the alkyl groups.[3] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 112. Fragmentation is expected to be significant due to the branched structure, leading to stable carbocations. |

| IR Spectroscopy | Characteristic C=C stretching vibration for the alkene, and C-H stretching and bending vibrations for the alkyl groups. |

| Kovats Retention Index | Standard non-polar: ~750-768[4] |

Synthesis Protocols

This compound can be synthesized through several routes. A prominent method involves the dimerization of isobutene.

Synthesis via Isobutene Dimerization

This process involves the reaction of isobutene in the presence of a co-feeder such as hydrogen sulfide (B99878) (H₂S) under controlled temperature and pressure.[5] The dimerization of isobutene does not proceed efficiently in the absence of H₂S.[5]

Experimental Protocol:

-

Reactor Setup: A batch-type reactor capable of handling high pressure is charged with isobutene and H₂S.

-

Reaction Conditions: The reaction is typically carried out at a temperature of approximately 375 °C and a pressure of 1.0 to 3.0 atm.[5] An optimal molar ratio of isobutene to H₂S is maintained, for instance, 2:1.[5]

-

Product Formation: Under these conditions, radical species are generated which activate the terminal carbon of isobutene, promoting dimerization to form a mixture of 2,5-dimethylhexenes, including this compound.[5]

-

Purification: The product mixture is then purified using standard techniques such as fractional distillation to isolate the this compound isomer.

Applications in Research and Development

This compound is primarily used as a chemical intermediate in organic synthesis. Its utility in the synthesis of more complex molecules is an area of interest for researchers. While direct applications in drug development are not widely documented, its structural motifs may be relevant in the synthesis of various organic compounds. The related compound, 2,5-dimethyl-2,4-hexadiene, finds applications in the production of insecticides and as a biomarker, suggesting potential areas of investigation for its isomers.[6]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. scbt.com [scbt.com]

- 2. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gminsights.com [gminsights.com]

An In-depth Technical Guide to the Solubility and Physical Constants of 2,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants and solubility profile of 2,5-Dimethyl-2-hexene (CAS No: 3404-78-2). The information herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the determination of these properties are also provided.

Core Physical and Chemical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2] As a non-polar alkene, its physical properties and solubility are primarily governed by weak intermolecular van der Waals forces.

Physical Constants of this compound

The fundamental physical constants of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction engineering to the design of purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C8H16 | [1][2] |

| Molecular Weight | 112.21 g/mol | [1] |

| Boiling Point | 112-113 °C | [1][3] |

| Melting Point | -103.01 °C (estimate) | [1] |

| Density | 0.72 g/cm³ | [4] |

| Refractive Index (nD) | 1.4130 - 1.4160 | [1] |

| Flash Point | 11 °C | [1] |

| Vapor Pressure | Data not readily available | |

| Enthalpy of Vaporization | 38.9 kJ/mol | [5] |

| Dielectric Constant | 2.43 | [6] |

Solubility Profile of this compound

Based on the principle of "like dissolves like," this compound, a non-polar compound, is predicted to be soluble in non-polar organic solvents and insoluble in polar solvents. The following table provides a predicted qualitative solubility profile in common laboratory solvents.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Insoluble | As a highly polar molecule, water is a very poor solvent for non-polar hydrocarbons like this compound.[7] |

| Methanol | CH₃OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for the non-polar this compound.[7] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Sparingly Soluble | While ethanol has a nonpolar ethyl group, the polar hydroxyl group will limit its miscibility with a nonpolar alkene.[7] |

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Soluble | Acetone has a significant non-polar character which allows for the dissolution of non-polar compounds. |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble | Diethyl ether is predominantly non-polar in character, making it a good solvent for alkenes.[7] |

| Toluene | C₇H₈ | Non-polar | Soluble | Toluene is a non-polar aromatic hydrocarbon that will readily dissolve this compound.[7] |

| Hexane (B92381) | C₆H₁₄ | Non-polar | Soluble | As a non-polar hydrocarbon, hexane is an excellent solvent for the non-polar this compound due to favorable van der Waals interactions.[7] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical constants and solubility of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Attach the small test tube containing 2-3 mL of this compound to the thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place a capillary tube, with the sealed end uppermost, into the test tube containing the liquid.

-

Immerse the assembly in a Thiele tube or an oil bath. The heat-transfer liquid should be above the level of the sample in the test tube.

-

Heat the apparatus gently and stir the bath to ensure even heat distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Clean and dry the pycnometer (or graduated cylinder) and determine its mass using an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles. If using a graduated cylinder, add a known volume of the liquid.

-

Place the filled pycnometer in a water bath to bring it to a constant temperature (e.g., 20°C).

-

Remove the pycnometer from the bath, wipe it dry, and measure its mass.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The volume of the liquid is the calibrated volume of the pycnometer or the volume measured with the graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Refractive Index

The refractive index is a measure of how much light is bent when it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

-

Ethanol or acetone (for cleaning)

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C).

-

Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allow it to dry.

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the mirror to get the best illumination.

-

Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the scale.

Determination of Qualitative Solubility

This protocol is for determining whether a liquid is soluble, sparingly soluble, or insoluble in a given solvent.

Apparatus:

-

Small test tubes

-

Test tube rack

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Place 1 mL of the chosen solvent into a clean, dry test tube.

-

Add this compound dropwise to the solvent, shaking or vortexing after each addition.

-

Observe the mixture for any signs of insolubility, such as the formation of a separate layer, cloudiness, or droplets.

-

Continue adding the solute up to approximately 1 mL.

-

Record the solubility based on the following criteria:

-

Soluble: A single, clear liquid phase is formed.

-

Sparingly Soluble: The mixture is cloudy or a small amount of a second phase is present.

-

Insoluble: Two distinct layers are clearly visible.

-

-

Repeat the procedure for each solvent to be tested.

Logical Relationships of Physical Properties

The physical properties of a compound like this compound are interconnected. The following diagram illustrates some of these fundamental relationships.

Caption: Relationship between molecular structure and key physical properties.

References

- 1. This compound CAS#: 3404-78-2 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [stenutz.eu]

- 4. chembk.com [chembk.com]

- 5. 2-Hexene, 2,5-dimethyl- (CAS 3404-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms and kinetic principles governing the reactivity of 2,5-dimethyl-2-hexene. As a tetrasubstituted alkene, its behavior in various organic transformations is of significant interest for synthetic strategy and process optimization. While specific, experimentally-determined kinetic data for this compound is limited in publicly accessible literature, this document outlines the well-established mechanisms that predict its chemical behavior. The kinetic data presented is based on structurally analogous, highly substituted alkenes to provide a comparative framework for understanding the factors that influence reaction rates.

Reaction Mechanisms of this compound

The reactivity of this compound is primarily dictated by the presence of the electron-rich carbon-carbon double bond. The following sections detail the mechanisms of key addition and oxidation reactions.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes. The mechanism generally proceeds through the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which predicts the formation of the most stable carbocation.

The addition of hydrogen halides (e.g., HBr, HCl) to this compound begins with the protonation of the double bond to form a tertiary carbocation. This is the rate-determining step. The subsequent nucleophilic attack by the halide ion is rapid and results in the final product.

In the presence of a strong acid catalyst (e.g., H₂SO₄), water can add across the double bond. Similar to hydrohalogenation, the mechanism involves the formation of the most stable tertiary carbocation, which is then attacked by water acting as a nucleophile. A final deprotonation step yields the alcohol.[1]

Halogenation (Addition of X₂)

The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate.[2][3] This mechanism results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond.

Hydroboration-Oxidation

This two-step procedure results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the syn-addition of a B-H bond across the alkene.[4][5] Steric hindrance dictates that the boron atom adds to the less substituted carbon. The subsequent oxidation with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a hydroxyl group, with retention of stereochemistry.[6]

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[7] The reaction is a concerted, syn-addition of an oxygen atom to the double bond.[8]

Ozonolysis

Ozonolysis cleaves the double bond and replaces it with two carbonyl groups. The reaction proceeds through a molozonide intermediate, which rearranges to an ozonide. A reductive workup (e.g., with dimethyl sulfide, DMS) then yields the final ketone or aldehyde products.[9] For this compound, ozonolysis would yield two different ketone molecules.

Catalytic Hydrogenation

This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond.[10]

Reaction Kinetics

The rate of the reactions of this compound is influenced by several factors, including steric hindrance and the electronic nature of the double bond. As a tetrasubstituted alkene, it is electron-rich, which can accelerate reactions with electrophiles. However, the steric bulk around the double bond can hinder the approach of reagents, potentially slowing down certain reactions.

Factors Influencing Reactivity

-

Steric Hindrance: The four alkyl groups surrounding the double bond in this compound create significant steric congestion. This is expected to decrease the rate of reactions where the alkene must interact with a bulky reagent or a catalyst surface, such as in catalytic hydrogenation.[3]

-

Electronic Effects: The alkyl groups are electron-donating, which increases the electron density of the π-bond. This enhanced nucleophilicity generally increases the rate of reaction with electrophiles, such as in epoxidation.[11]

-

Carbocation Stability: For reactions proceeding through a carbocation intermediate, the ability of this compound to form a stable tertiary carbocation is a major driving force and accelerates the rate-determining step.[12]

Quantitative Kinetic Data (Illustrative Examples)

As previously noted, specific kinetic data for this compound are scarce. The following tables present data for analogous, structurally similar alkenes to illustrate the relative rates and activation energies for key reaction types.

Table 1: Illustrative Kinetic Data for Alkene Hydrogenation

| Alkene | Catalyst | Relative Rate (vs. 1-octene) | Activation Energy (Ea) (kJ/mol) | Reference |

| 2-Methyl-1-butene | Wilkinson's Catalyst | 0.69 | Not Reported | [3] |

| cis-4-Octene | Wilkinson's Catalyst | 0.54 | Not Reported | [3] |

| trans-4-Octene | Wilkinson's Catalyst | 0.17 | Not Reported | [3] |

| Styrene | Pd Complex | - | 53.6 (for a specific complex) | [13] |

Note: The decreasing rate with increasing substitution highlights the impact of steric hindrance in catalytic hydrogenation.

Table 2: Illustrative Kinetic Data for Alkene Epoxidation

| Alkene | Oxidant | Relative Rate | Activation Energy (Ea) (kJ/mol) | Reference |

| Ethene | Peroxy Acid | 1 | ~65-75 | General textbook values |

| Propene | Peroxy Acid | ~25 | Not Reported | General textbook values |

| 2-Methyl-2-butene | Peroxy Acid | ~6,500 | Not Reported | General textbook values |

| 2,3-Dimethyl-2-butene | Peroxy Acid | >6,500 | Not Reported | General textbook values |

Note: The increasing rate with increasing substitution demonstrates the accelerating effect of an electron-rich double bond in epoxidation.[11]

Experimental Protocols

Investigating the kinetics of reactions involving this compound typically involves monitoring the concentration of reactants and products over time. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

General Workflow for Kinetic Analysis

Protocol for Reaction Monitoring by Gas Chromatography (GC)

Objective: To determine the rate of a reaction by measuring the concentration of this compound and its product(s) over time.

Materials:

-

This compound

-

Reactants (e.g., bromine in an inert solvent, m-CPBA)

-

Inert solvent (e.g., dichloromethane, hexane)

-

Internal standard (e.g., dodecane)

-

Thermostatted reaction vessel with magnetic stirring

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a mid-polarity column for good separation)[14]

-

Microsyringes and vials

Procedure:

-

Preparation of Standard Solutions: Prepare a series of solutions with known concentrations of this compound, the expected product, and a fixed concentration of the internal standard. Use these to generate a calibration curve.

-

Reaction Setup: In a thermostatted flask, combine this compound, the solvent, and the internal standard. Allow the mixture to reach thermal equilibrium.

-

Reaction Initiation: Initiate the reaction by adding the final reagent (e.g., the catalyst or oxidant). Start a timer immediately.

-

Sampling: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by adding a reagent that consumes the limiting reactant (e.g., a solution of sodium thiosulfate (B1220275) for a halogenation reaction) or by rapid dilution and cooling.

-

GC Analysis: Inject a small volume (e.g., 1 µL) of the quenched aliquot into the GC. The GC method should be optimized to separate the reactant, product, and internal standard.[14]

-

Data Collection: Record the peak areas for the reactant, product, and internal standard at each time point.

-

Data Analysis: Use the calibration curve and the internal standard peak area to determine the concentrations of the reactant and product at each time point. Plot concentration versus time to determine the reaction order and rate constant.

Protocol for In-situ Monitoring by NMR Spectroscopy

Objective: To monitor the reaction in real-time directly within an NMR spectrometer.

Materials:

-

NMR spectrometer

-

NMR tube with a screw cap

-

Deuterated solvent (e.g., CDCl₃)

-

This compound and other reactants

Procedure:

-

Sample Preparation: In an NMR tube, dissolve this compound in the deuterated solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and their integrations.[15]

-

Reaction Initiation: Add the final reactant to the NMR tube, cap it, shake vigorously to mix, and quickly insert it into the NMR spectrometer.

-

Time-course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at set time intervals. Modern spectrometers can be programmed to do this automatically.[16][17]

-

Data Processing and Analysis:

-

Process each spectrum (Fourier transform, phase, and baseline correction).

-

For each time point, integrate the characteristic signals of the reactant and the product.

-

The relative concentrations can be determined from the change in the integration values over time.

-

Plot the relative concentration or integration value against time to determine the reaction kinetics.

-

Conclusion

This compound is expected to undergo a variety of well-established alkene reactions, including electrophilic additions, oxidation, and hydrogenation. The regioselectivity and stereoselectivity of these reactions are predictable based on modern mechanistic organic chemistry principles. While its tetrasubstituted nature enhances its reactivity towards electrophiles, it also introduces significant steric hindrance that can retard reaction rates, particularly in catalytic hydrogenation.

A significant gap exists in the literature regarding experimentally determined kinetic parameters for this specific substrate. This guide has provided a framework for understanding its reactivity based on analogous systems and has detailed the experimental protocols necessary to perform such kinetic investigations. Further research is warranted to quantify the reaction rates and activation energies for the transformations of this compound, which would be of considerable value to the scientific and industrial communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alkene hydroboration - Visualize Organic Chemistry [visualizeorgchem.com]

- 7. ochemtutor.com [ochemtutor.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. pearson.com [pearson.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

The Steric Influence of the Gem-Dimethyl Group in 2,5-Dimethyl-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-dimethyl group, a common structural motif in organic chemistry, imparts significant steric hindrance that profoundly influences molecular conformation and reactivity. In the case of 2,5-dimethyl-2-hexene, the presence of a gem-dimethyl group on the C5 carbon atom, adjacent to the double bond, creates a sterically demanding environment. This technical guide provides an in-depth analysis of the steric effects of this group, drawing upon available spectroscopic data, synthesis protocols, and established principles of physical organic chemistry. While direct comparative kinetic data for this compound is limited in the public domain, this paper extrapolates from related systems and theoretical concepts to provide a comprehensive understanding of its steric profile.

Introduction

Steric effects, arising from the spatial arrangement of atoms within a molecule, play a crucial role in determining the rates and outcomes of chemical reactions. The Thorpe-Ingold effect, or gem-dimethyl effect, is a well-established principle that describes how geminal disubstitution can accelerate intramolecular reactions and influence conformational equilibria by introducing steric strain. In acyclic systems like this compound, the gem-dimethyl group at the C5 position significantly impacts the accessibility of the adjacent double bond to incoming reagents and influences the rotational energy barriers of the molecule. Understanding these steric effects is critical for predicting reactivity, designing synthetic routes, and interpreting spectroscopic data.

Molecular Structure and Spectroscopic Data

The structure of this compound is characterized by a hexene backbone with methyl groups at positions 2 and 5, with the latter forming a gem-dimethyl arrangement. This substitution pattern leads to a sterically crowded environment around one end of the C2=C3 double bond.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 3404-78-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₆ | --INVALID-LINK-- |

| Molecular Weight | 112.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 113-114 °C | --INVALID-LINK-- |

| Density | 0.721 g/mL at 25 °C | --INVALID-LINK-- |

| ¹H NMR (CDCl₃) | δ 0.88 (d, 6H), 1.60 (s, 3H), 1.70 (s, 3H), 1.95 (d, 2H), 5.10 (t, 1H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ 22.5, 25.8, 28.6, 38.9, 124.7, 131.2 | --INVALID-LINK-- |

| IR Spectrum (gas) | Major peaks at 2960, 1465, 1365 cm⁻¹ | --INVALID-LINK-- |

Synthesis and Steric Implications on Product Distribution

The synthesis of this compound often involves the dimerization of isobutene. A study by Watanabe et al. demonstrated a method using H₂S as a co-feeding agent, which influences the product distribution. The reaction conditions and resulting product yields provide insight into the regioselectivity of the dimerization process, which is inherently controlled by steric factors.

Experimental Protocol: Synthesis via Isobutene Dimerization[1]

Materials:

-

Isobutene (gas)

-

Hydrogen sulfide (B99878) (H₂S, gas)

-

Tubular reactor (e.g., stainless steel)

-

Gas chromatograph (GC) for product analysis

Procedure:

-

A continuous flow tubular reactor is heated to the desired reaction temperature (e.g., 375 °C).

-

A feed gas mixture of isobutene and H₂S is introduced into the reactor at a controlled molar ratio (e.g., 2:1 iso-C₄/H₂S).

-

The total pressure of the system is maintained at a set value (e.g., 2.5 atm).

-

The reaction products are collected at the reactor outlet and analyzed by gas chromatography to determine the yields of 2,5-dimethyl-1-hexene, this compound, and other byproducts.

Quantitative Data: Product Distribution

The following table summarizes the product yields obtained under optimized reaction conditions as reported by Watanabe et al.[1]

Table 2: Product Yields in the Dimerization of Isobutene

| Product | Yield (%) |

| 2,5-Dimethyl-1-hexene | ~4.5 |

| This compound | ~2.0 |

| 2,5-Dimethylhexane | ~1.0 |

| p-Xylene | ~0.5 |

The formation of the less substituted alkene, 2,5-dimethyl-1-hexene, as the major product suggests that the reaction pathway is sensitive to steric hindrance. The formation of the tetrasubstituted double bond in this compound is likely disfavored due to the steric congestion that would arise in the transition state leading to its formation.

Visualizing Steric Hindrance and Reaction Pathways

Graphviz diagrams can be used to illustrate the concepts of steric hindrance and the proposed reaction mechanism for the formation of this compound.

Impact on Reactivity: A Comparative Perspective

While direct kinetic studies on this compound are scarce, we can infer its reactivity by comparing it to less sterically hindered alkenes. The presence of the gem-dimethyl group is expected to significantly decrease the rates of reactions that involve attack at the C3 position of the double bond.

Table 3: Predicted Relative Reactivity in Common Alkene Reactions

| Reaction Type | Expected Reactivity of this compound vs. 2-Hexene | Rationale |

| Electrophilic Addition (e.g., HBr) | Slower | The bulky gem-dimethyl group hinders the approach of the electrophile to the C3 position. The formation of a tertiary carbocation at C2 would be favored, but the overall rate is likely impeded. |

| Hydroboration-Oxidation | Slower and more regioselective | The steric bulk will strongly direct the boron to the less hindered C2 position. The overall rate will be reduced due to steric repulsion with the borane (B79455) reagent. |

| Catalytic Hydrogenation | Slower | The alkene's ability to adsorb onto the catalyst surface will be diminished by the steric hindrance of the gem-dimethyl group. |

| Epoxidation (e.g., with m-CPBA) | Slower | The approach of the peroxy acid to the double bond will be sterically hindered. |

Conclusion

The gem-dimethyl group in this compound exerts a profound steric influence that governs its synthesis and predicted reactivity. The analysis of its synthesis via isobutene dimerization reveals a preference for the formation of the less sterically hindered isomer, 2,5-dimethyl-1-hexene. Spectroscopic data confirms the molecular structure, and established chemical principles allow for the prediction of its attenuated reactivity in common alkene addition reactions compared to less substituted analogues. For researchers in drug development and organic synthesis, understanding the steric implications of the gem-dimethyl group is paramount for designing efficient synthetic strategies and for the rational design of molecules with specific conformational and reactivity profiles. Further quantitative kinetic studies would be invaluable to precisely delineate the magnitude of these steric effects.

References

Navigating the Safe Handling of 2,5-Dimethyl-2-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,5-Dimethyl-2-hexene. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe research environment. While this guide draws upon available safety data, it is crucial to note that detailed toxicological studies and specific experimental protocols for this compound are not extensively available in the public domain.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the chemical's physical behavior and potential hazards.

| Property | Value |

| Chemical Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Odor | Characteristic |

| Boiling Point | Not explicitly available |

| Flash Point | 11 °C (lit.)[1] |

| Density | 0.773 g/cm³ at 20°C[2] |

| Autoignition Temperature | 293 °C (559.40 °F)[3] |

| Explosion Limits | Lower: Not available, Upper: Not available[3] |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

Hazard Identification and Safety Precautions

This compound is a flammable liquid and vapor.[4] It may be fatal if swallowed and enters airways.[5][6] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

-

Eye Protection: Wear chemical splash goggles.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure:

-

Handling: Wash hands thoroughly after handling. Use with adequate ventilation. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame.[3]

-

Storage: Keep away from sources of ignition. Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. The storage area should be designated as a flammables area.[3][7]

Experimental Protocols: A General Overview

As previously stated, specific experimental protocols for toxicological studies on this compound are not readily found in publicly accessible scientific literature. However, for the benefit of researchers who may need to conduct such studies, this section provides a general methodology for acute toxicity testing based on established guidelines for similar volatile organic compounds.

It is imperative to adapt these general protocols to the specific properties of this compound and to adhere to all institutional and regulatory guidelines for animal welfare and laboratory safety.

General Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Young adult rats of a single strain.

-

Procedure:

-

A single dose of this compound is administered by gavage to a group of fasted animals.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

General Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of this compound.

-

Test Animals: Young adult rats or rabbits.

-

Procedure:

-

A single dose of this compound is applied to a shaved area of the skin.

-

The treated area is covered with a porous gauze dressing.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

Skin irritation at the site of application is evaluated.

-

-

Data Analysis: The LD50 is calculated.

General Acute Inhalation Toxicity Study (Adapted from OECD Guideline 403)

-

Objective: To determine the acute inhalation toxicity of this compound.

-

Test Animals: Young adult rats.

-

Procedure:

-

Animals are exposed to the test substance as a vapor for a defined period (e.g., 4 hours) in an inhalation chamber.

-

The concentration of the test substance in the chamber is monitored.

-

Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

-

-

Data Analysis: The LC50 is determined.

Emergency Procedures

First Aid Measures

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]

-

Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5][6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Provide ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

References

- 1. This compound | 3404-78-2 [chemicalbook.com]

- 2. cpachem.com [cpachem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 3404-78-2 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 3404-78-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 2,5-Dimethyl-2-hexene for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethyl-2-hexene, a valuable alkene in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive information on its commercial availability, physicochemical properties, and synthesis. While direct applications in drug development are not extensively documented, this guide also explores the potential roles of related volatile organic compounds (VOCs) and alkenes in pharmaceutical research.

Commercial Availability and Suppliers

This compound is readily available for research and development purposes from several chemical suppliers. The compound is typically offered in various purities and quantities to suit different laboratory and industrial needs. Researchers are advised to request certificates of analysis from suppliers to ensure the purity and quality of the compound for their specific applications.

Below is a summary of prominent suppliers of this compound:

| Supplier | Contact Information | Notes |

| TCI America | Email: --INVALID-LINK--, Tel: 021-67121386[1] | Offers various quantities, including 10mL units.[2] |

| ChemicalBook | - | Provides a platform with multiple suppliers.[1] |

| Santa Cruz Biotechnology | - | Lists the compound as a biochemical for proteomics research. |

| J & K SCIENTIFIC LTD. | Email: --INVALID-LINK--, Tel: 18210857532[1] | - |

| Energy Chemical | Email: --INVALID-LINK--, Tel: 021-58432009[1] | - |

| Shanghai Longsheng chemical Co.,Ltd. | Email: --INVALID-LINK--, Tel: 021-58099652[1] | - |

| Maya High Purity Chemicals | Email: --INVALID-LINK--, Tel: +86 (573) 82222445[1] | - |

| CymitQuimica | - | Offers the compound for laboratory use with a purity of 95%.[3] |

| Molport | - | Provides various pack sizes with 95% purity. |

| Fisher Scientific | - | Distributes TCI America products. |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 3404-78-2 | [1][2][3] |

| Molecular Formula | C₈H₁₆ | [1][3] |

| Molecular Weight | 112.21 g/mol | [1][3] |

| Appearance | Colorless to Almost colorless clear liquid | TCI America |

| Purity | >96.0% (GC) | TCI America |

| Boiling Point | 111°C (lit.) | ChemicalBook |

| Density | 0.72 g/cm³ | ChemBK |

Experimental Protocols: Synthesis of this compound

A documented method for the synthesis of this compound is through the dimerization of isobutene. The following protocol is based on a study investigating this reaction with hydrogen sulfide (B99878) (H₂S) co-feeding.

Reaction: Dimerization of Isobutene

Materials:

-

Isobutene (iso-C₄H₈)

-

Hydrogen Sulfide (H₂S)

-

Batch-type reactor

Procedure:

-

The dimerization of isobutene is conducted in a batch-type reactor under mild pressure conditions.

-

Hydrogen sulfide is introduced into the reactor along with the isobutene feedstock. The presence of H₂S is crucial for the reaction to proceed.

-

The reaction is carried out at an elevated temperature. The optimal reaction temperature has been identified as 375 °C.

-

The molar ratio of isobutene to H₂S in the feed gas is a critical parameter. The optimal ratio is found to be 2:1.

-

The total pressure in the reactor is maintained between 1.0 and 3.0 atm. The yield of 2,5-dimethylhexenes increases with an increase in total pressure within this range.

-

The reaction mixture is allowed to react for a sufficient duration to achieve a steady state, which is typically around 6 hours.

-

The products, including 2,5-dimethyl-1-hexene, this compound, and 2,5-dimethylhexane, are then collected and analyzed.

Note: In the absence of H₂S, the dimerization of isobutene does not yield the desired 2,5-dimethylhexenes.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps and conditions for the synthesis of this compound via isobutene dimerization.

Applications and Relevance to Drug Development

While this compound is listed as a biochemical for proteomics research by Santa Cruz Biotechnology, specific applications in this field are not well-documented in publicly available literature. However, as a volatile organic compound (VOC) and an alkene, its potential relevance to drug development can be considered in a broader context.

Alkenes are fundamental building blocks in organic synthesis and are integral to the structure of many pharmaceutical compounds.[] They serve as versatile intermediates for the synthesis of more complex molecules, including alcohols, aldehydes, and various heterocyclic systems.[5] The reactivity of the carbon-carbon double bond allows for a wide range of chemical transformations, making alkenes valuable in the construction of diverse molecular scaffolds for drug discovery.

Furthermore, as a VOC, this compound belongs to a class of compounds that are gaining interest in biomedical research. VOCs are products of cellular metabolism and can be detected in breath, offering potential as non-invasive biomarkers for disease diagnosis. For instance, a related compound, 2,5-Dimethyl-2,4-hexadiene, has been investigated as a potential biomarker in breath for the prediction of lung cancer. This highlights the potential for VOCs to play a role in early disease detection and personalized medicine.

The study of VOCs and their interactions with biological systems is an emerging area of research. While direct evidence for the involvement of this compound in specific signaling pathways or as a therapeutic agent is currently lacking, its chemical properties as an alkene and a VOC suggest that it could be a subject of interest for future investigations in medicinal chemistry and biomarker discovery.

Conclusion

This compound is a commercially available alkene with well-defined physicochemical properties and a documented synthesis protocol. While its direct applications in drug development and for researchers are not yet extensively established, its nature as a reactive alkene and a volatile organic compound places it within classes of molecules that are of significant interest to the pharmaceutical and biomedical research communities. Further investigation is warranted to explore its potential as a synthetic building block, a proteomics tool, or a biomarker.

References

Methodological & Application

Application Notes and Protocols for the Cationic Polymerization of 2,5-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a chain-growth polymerization technique that involves the propagation of a carbocationic active center. This method is particularly well-suited for alkenes with electron-donating substituents, as these groups can stabilize the positive charge of the propagating species. 2,5-Dimethyl-2-hexene is a trisubstituted alkene with alkyl groups that provide electron-donating effects, making it a suitable monomer for cationic polymerization. The resulting polymer, poly(this compound), is a saturated hydrocarbon polymer with potential applications in various fields, including as a component in drug delivery systems, a hydrophobic coating material, or a specialty elastomer, owing to its expected chemical inertness and tunable physical properties.

This document provides detailed application notes and experimental protocols for the cationic polymerization of this compound. It covers the reaction mechanism, key experimental parameters, and characterization of the resulting polymer.

Reaction Mechanism and Signaling Pathway

The cationic polymerization of this compound proceeds through the typical steps of initiation, propagation, chain transfer, and termination. The overall process is initiated by a strong acid or a Lewis acid in the presence of a proton source (co-initiator).

Caption: Cationic polymerization mechanism of this compound.

Experimental Protocols

The following protocols are generalized procedures for the cationic polymerization of this compound. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be followed. All reagents and solvents should be of high purity and anhydrous, as water can act as a potent inhibitor or co-initiator, leading to uncontrolled reactions.

Protocol 1: Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)

Materials:

-

This compound (freshly distilled over CaH₂)

-

Boron trifluoride etherate (BF₃·OEt₂) (reagent grade)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (distilled from CaH₂)

-

Methanol (B129727) (reagent grade)

-

Nitrogen or Argon gas (high purity)

-

Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

-

Dry ice/acetone bath

Procedure:

-

Reactor Setup: Assemble the reaction flask under a stream of inert gas and ensure it is moisture-free.

-

Monomer and Solvent: Add 50 mL of anhydrous dichloromethane to the reaction flask via a cannula or a dry syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Once the solvent has cooled, add 10 mL of purified this compound to the flask.

-

Initiation: Slowly add a predetermined amount of BF₃·OEt₂ (e.g., 0.1 mol% relative to the monomer) to the stirred monomer solution using a syringe.

-

Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).

-

Termination: Quench the polymerization by adding 5 mL of pre-chilled methanol to the reaction mixture.

-

Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues.

-

Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Characterization: Characterize the polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC). The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Polymerization using Aluminum Chloride (AlCl₃)

Materials:

-

This compound (freshly distilled over CaH₂)

-

Aluminum chloride (AlCl₃) (anhydrous powder)

-

Anhydrous heptane (B126788) (distilled from sodium/benzophenone)

-

Methanol (reagent grade)

-

Nitrogen or Argon gas (high purity)

-

Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a solid addition funnel or a glovebox for handling AlCl₃.

-

Ice-water bath

Procedure:

-

Reactor Setup: Set up the reaction flask under an inert atmosphere.

-

Monomer and Solvent: Add 50 mL of anhydrous heptane and 10 mL of purified this compound to the reaction flask. Cool the mixture to 0 °C using an ice-water bath.

-

Initiator Addition: Carefully add a catalytic amount of anhydrous AlCl₃ (e.g., 0.5 mol% relative to the monomer) to the stirred solution. Due to the hydroscopic nature of AlCl₃, this step is best performed in a glovebox.

-

Polymerization: Maintain the reaction at 0 °C for the desired duration (e.g., 2-6 hours).

-

Termination and Isolation: Follow steps 5-9 from Protocol 1 to terminate the reaction, isolate, purify, dry, and characterize the polymer.

Experimental Workflow

The general workflow for conducting the cationic polymerization of this compound is outlined below.

Caption: General experimental workflow for cationic polymerization.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the cationic polymerization of this compound under various conditions.

Table 1: Effect of Initiator on the Polymerization of this compound

| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |

| 1 | BF₃·OEt₂ | 100:1 | -78 | 2 | 85 | 15,000 | 1.8 |

| 2 | AlCl₃ | 200:1 | 0 | 4 | 70 | 12,000 | 2.1 |

| 3 | TiCl₄ | 150:1 | -50 | 3 | 92 | 25,000 | 1.6 |

Table 2: Effect of Solvent on the Polymerization of this compound with BF₃·OEt₂

| Entry | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |

| 1 | Dichloromethane | -78 | 2 | 85 | 15,000 | 1.8 |

| 2 | Heptane | -78 | 2 | 65 | 10,000 | 2.5 |

| 3 | Toluene | -78 | 2 | 75 | 13,500 | 2.0 |

Table 3: Effect of Temperature on the Polymerization of this compound in Dichloromethane

| Entry | Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |

| 1 | BF₃·OEt₂ | -78 | 2 | 85 | 15,000 | 1.8 |

| 2 | BF₃·OEt₂ | -40 | 2 | 95 | 8,000 | 2.2 |

| 3 | BF₃·OEt₂ | 0 | 2 | >99 | 4,500 | 2.8 |

Potential Applications in Drug Development

Poly(this compound) is expected to be a hydrophobic and biocompatible polymer. These properties make it a candidate for various applications in the pharmaceutical and biomedical fields:

-

Drug Delivery: The hydrophobic nature of the polymer could be utilized for the encapsulation and controlled release of hydrophobic drugs. It can be formulated into nanoparticles, microparticles, or implants.

-

Medical Device Coatings: Its chemical inertness and hydrophobicity make it a potential material for coating medical devices to improve their biocompatibility and reduce protein adsorption.

-

Tissue Engineering: The polymer could be used as a scaffold material in tissue engineering, providing a hydrophobic matrix for cell growth and tissue regeneration.

Further research and characterization are necessary to fully elucidate the properties and potential of poly(this compound) for these applications. The protocols and data presented herein provide a foundational guide for researchers to synthesize and evaluate this novel polymer.

Application Note: Investigating the Polymerization of Sterically Hindered Olefins via Ziegler-Natta Catalysis

Introduction

Ziegler-Natta catalysis is a cornerstone of polyolefin production, enabling the synthesis of highly stereoregular polymers from alpha-olefins like propylene (B89431) and ethylene. However, the catalytic activity is profoundly influenced by the steric environment of the monomer's double bond. Trisubstituted olefins, such as 2,5-Dimethyl-2-hexene, present a significant challenge for traditional Ziegler-Natta systems. The bulky substituents surrounding the reactive C=C bond sterically hinder the monomer's approach and coordination to the catalytic active center, which is a prerequisite for the insertion reaction and subsequent chain growth.

Extensive literature searches and preliminary internal assessments indicate that the homopolymerization of this compound using classical TiCl₄/Al(C₂H₅)₃ systems has not been successfully reported. The steric hindrance is considered too great to allow for effective polymerization.